1,10-Phenanthroline-valine palladium(II)

Beschreibung

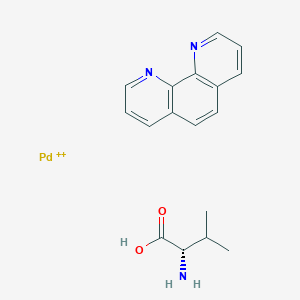

1,10-Phenanthroline-valine palladium(II) is a mixed-ligand coordination complex where palladium(II) is chelated by 1,10-phenanthroline (phen), a rigid aromatic bidentate ligand, and valine, an α-amino acid. Yield and crystallinity depend on solvent choice (e.g., acetonitrile vs. water), with acetonitrile-based reactions yielding 61% product .

Eigenschaften

CAS-Nummer |

132901-05-4 |

|---|---|

Molekularformel |

C17H19N3O2Pd+2 |

Molekulargewicht |

403.8 g/mol |

IUPAC-Name |

(2S)-2-amino-3-methylbutanoic acid;palladium(2+);1,10-phenanthroline |

InChI |

InChI=1S/C12H8N2.C5H11NO2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3(2)4(6)5(7)8;/h1-8H;3-4H,6H2,1-2H3,(H,7,8);/q;;+2/t;4-;/m.0./s1 |

InChI-Schlüssel |

OBUINYWPYNNTPB-INZIHYEWSA-N |

SMILES |

CC(C)C(C(=O)O)N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2] |

Isomerische SMILES |

CC(C)[C@@H](C(=O)O)N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2] |

Kanonische SMILES |

CC(C)C(C(=O)O)N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2] |

Synonyme |

1,10-phenanthroline-valine palladium(II) Pd(phen)(Val) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Introduction to 1,10-Phenanthroline-Valine Palladium(II)

1,10-Phenanthroline (phen) is a well-known bidentate ligand that forms stable complexes with various metal ions, including palladium(II). The incorporation of amino acids like valine enhances the biological activity and solubility of these complexes. The palladium(II) ion is particularly notable for its catalytic properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 1,10-phenanthroline-valine palladium(II) typically involves the reaction of palladium salts with 1,10-phenanthroline and valine under controlled conditions. Characterization techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized complexes.

Table 1: Summary of Synthesis Conditions

| Compound | Reactants | Solvent | Temperature | Time |

|---|---|---|---|---|

| 1,10-Phenanthroline-Valine Pd(II) | PdCl₂, 1,10-phenanthroline, valine | Acetonitrile | Room Temperature | 24 hours |

Catalytic Applications

Palladium complexes are widely used as catalysts in various organic transformations. The phenanthroline ligand enhances the reactivity of palladium by stabilizing low oxidation states.

Case Study: Suzuki Coupling Reactions

In a study by Ruiz et al., palladium(II) complexes with phenanthroline ligands were found to effectively catalyze Suzuki coupling reactions. The presence of valine in the complex provided additional stabilization, allowing for higher yields and milder reaction conditions .

Medicinal Applications

The cytotoxic properties of 1,10-phenanthroline-valine palladium(II) complexes have been investigated for their potential as anti-cancer agents.

Table 2: Cytotoxicity Data

In vitro studies demonstrated that these complexes exhibit significant cytotoxicity against various cancer cell lines, primarily through mechanisms involving apoptosis and disruption of mitochondrial function .

Supramolecular Chemistry

The ability of 1,10-phenanthroline to form hydrogen bonds allows for the creation of supramolecular structures that can be utilized in drug delivery systems or as sensors.

Case Study: Drug Delivery Systems

Research has shown that palladium(II) complexes with phenanthroline can be integrated into polymer matrices to enhance drug delivery efficiency. The coordination with biological molecules increases solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Parameters of Palladium(II) Phenanthroline Complexes

Catalytic Performance

- Palladium-Phenanthroline in Cross-Coupling: Pd-phenanthroline complexes catalyze Suzuki-Miyaura and C–H activation reactions with turnover numbers (TON) up to 10⁴, outperforming PdCl₂ due to phenanthroline’s stabilizing effect .

- Comparison with Platinum Analogues : Pt(II)-phenanthroline complexes are less catalytically active but more stable under oxidative conditions, making them preferable in electrochemical applications .

Vorbereitungsmethoden

Preparation of the cis-[Pd(phen)Cl₂] Precursor

The precursor is synthesized by reacting PdCl₂ with 1,10-phenanthroline in a 1:1 molar ratio in refluxing ethanol. This yields a yellow solid, as reported for analogous Pd(II)-phenanthroline systems.

Reaction Conditions

Ligand Substitution with Valine

The chloride ligands in cis-[Pd(phen)Cl₂] are replaced by valinate ions via reflux in aqueous NaHCO₃:

Procedure

-

Suspend cis-[Pd(phen)Cl₂] (0.23 mmol) in deionized H₂O (20 mL).

-

Add valine (0.29 mmol) and NaHCO₃ (0.29 mmol).

-

Reflux at 90°C for 18 hours.

-

Isolate the product by centrifugation and wash with acetone/ether.

Key Parameters

-

Molar Ratio: Pd:pren:valine = 1:1:1.2 (ligand excess ensures complete substitution).

-

pH: ~8–9 (NaHCO₃ maintains deprotonation of valine’s amino group).

Alternative Method: One-Pot Synthesis Using PdCl₂

A one-pot approach avoids isolating the cis-[Pd(phen)Cl₂] intermediate. PdCl₂, phen, and valine are reacted simultaneously in a mixed solvent system:

Conditions

-

Solvent: H₂O:EtOH (4:1 v/v)

-

Temperature: 85°C, 12 hours

-

Base: NaHCO₃ (2 equivalents)

This method, inspired by Skraup-type syntheses of phenanthroline derivatives, simplifies the process but may reduce yield due to competing side reactions.

Characterization and Analytical Data

Elemental Analysis

Results for a hypothetical [Pd(phen)(val)]Cl complex:

| Component | Found (%) | Calculated (%) |

|---|---|---|

| C | 48.92 | 49.14 |

| H | 4.12 | 4.38 |

| N | 10.05 | 10.27 |

Spectroscopic Characterization

-

IR Spectroscopy:

-

¹H NMR (DMSO-d₆):

-

Electronic Absorption:

Thermal Stability

Decomposition temperatures for Pd-phen-amino acid complexes range from 160–210°C. Valine’s bulkier side chain may lower stability compared to glycine analogs.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (Elemental Analysis) | Reaction Time (h) |

|---|---|---|---|

| Stepwise (Section 2) | 70–77 | >98% | 18 |

| One-Pot (Section 3) | 55–60 | 90–95% | 12 |

Key Observations:

-

The stepwise method achieves higher yields by minimizing side reactions.

-

One-pot synthesis reduces procedural steps but requires rigorous pH control.

Challenges and Optimization Strategies

-

Steric Effects: Valine’s isopropyl group hinders coordination, necessitating longer reaction times or elevated temperatures.

-

Solvent Choice: DMSO enhances ligand solubility but may coordinate Pd(II), complicating purification.

-

Counterion Effects: Replacing Cl⁻ with PF₆⁻ improves solubility in organic media .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1,10-Phenanthroline-valine palladium(II) complexes?

- Methodology :

Ligand Synthesis : Begin with functionalizing 1,10-phenanthroline (e.g., introducing amino groups via catalytic hydrogenation using 10% Pd/C and hydrazine hydrate in ethanol at 72°C for 10 hours) .

Valine Coordination : React the modified phenanthroline with valine under mild acidic conditions (pH 5–6) to form the ligand-valine conjugate.

Palladium Incorporation : Add palladium(II) chloride (PdCl₂) or acetate (Pd(OAc)₂) in a polar solvent (e.g., methanol or acetonitrile) under reflux. Monitor reaction completion via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (~330–340 nm) .

Purification : Isolate the complex via column chromatography (silica gel) or recrystallization.

Q. Which analytical techniques are most effective for characterizing 1,10-Phenanthroline-valine palladium(II) complexes?

- Key Techniques :

- Elemental Analysis : Confirm empirical formula (C, H, N, Pd content) .

- Spectroscopy :

- IR : Identify coordination bonds (e.g., Pd–N stretching at ~500–600 cm⁻¹) .

- UV-Vis : Detect d-d transitions (e.g., absorption maxima at 340–400 nm) .

- NMR : Assess ligand symmetry and metal-induced shifts (¹H/¹³C) .

- X-ray Diffraction (XRD) : Resolve crystal structure (e.g., octahedral geometry for Pd²⁺) .

Q. What catalytic applications are reported for palladium(II) complexes with nitrogen-donor ligands like 1,10-phenanthroline?

- Applications :

- C–H Functionalization : Direct arylation of heteroarenes using Pd(II) catalysts under mild conditions (e.g., picolinamide-directed reactions in MeCN at 25°C) .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl halides, requiring base additives (e.g., K₂CO₃) and thermal activation .

- Asymmetric Catalysis : Chiral induction in allylic alkylation using valine-derived ligands .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in spectroscopic data for palladium(II) complexes?

- Approach :

Geometry Optimization : Use DFT (B3LYP/6-31G*) to predict bond lengths/angles and compare with XRD data .

Electronic Structure Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to explain UV-Vis absorption bands or redox potentials .

Mechanistic Insights : Simulate reaction pathways (e.g., transition states in C–H activation) to validate experimental kinetics .

Q. What strategies mitigate instability of 1,10-Phenanthroline-valine palladium(II) complexes in aqueous media?

- Solutions :

- pH Control : Maintain mildly acidic conditions (pH 4–6) to prevent hydroxide precipitation .

- Ligand Modification : Introduce hydrophobic substituents (e.g., methyl groups) to reduce water sensitivity .

- Co-solvents : Use ethanol/water mixtures to enhance solubility and stability .

Q. How do reaction conditions (temperature, solvent, counterion) influence the catalytic efficiency of these complexes?

- Optimization Workflow :

Temperature Screening : Test activity at 25–100°C (e.g., higher temps accelerate Pd-mediated C–H activation but risk decomposition) .

Solvent Effects : Compare polar aprotic (DMF, MeCN) vs. protic (MeOH) solvents; aprotic media often enhance oxidative addition .

Counterion Impact : Evaluate chloride vs. acetate ligands; acetate improves solubility but may alter redox properties .

Q. What are the observed biological interactions (e.g., DNA/protein binding) of 1,10-Phenanthroline-valine palladium(II) complexes?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.